An In-Depth Technical Guide to 5-methyl-7H-pyrrolo[2,3-d]pyrimidine: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to 5-methyl-7H-pyrrolo[2,3-d]pyrimidine: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 7-deazapurine scaffold, this molecule serves as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors. This document delves into its chemical structure, a detailed synthetic pathway, and a thorough characterization protocol, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, found in the structure of many endogenous molecules and clinically successful drugs.[1][2] This structural motif is a cornerstone in the design of kinase inhibitors, antiviral agents, and other targeted therapies.[3][4][5] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-methyl derivative, in particular, offers a synthetically accessible starting point for the elaboration of more complex and potent drug candidates. Understanding its synthesis and characterization is therefore fundamental for any research program focused on this important class of molecules.
Chemical Structure and Properties
5-methyl-7H-pyrrolo[2,3-d]pyrimidine possesses a fused ring system consisting of a pyrimidine and a pyrrole ring. The methyl group at the 5-position of the pyrrole ring influences the electronic properties and steric interactions of the molecule, which can be leveraged in drug design to achieve desired binding affinities and selectivities.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | ChemSpider |
| Molecular Weight | 133.15 g/mol | ChemSpider |
| Appearance | Predicted to be a solid at room temperature | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol | - |
Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine
A robust and reliable synthetic route to 5-methyl-7H-pyrrolo[2,3-d]pyrimidine is crucial for its application in research and development. The proposed synthesis starts from the commercially available precursor, 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, and proceeds via a catalytic hydrogenation reaction.
Experimental Protocol: Catalytic Hydrogenation of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol is based on established methods for the dehalogenation of chloropyrimidines via catalytic hydrogenation.
Materials:
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4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
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10% Palladium on Carbon (Pd/C) (0.1 eq)
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Methanol (solvent)
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Ammonium formate (HCOONH₄) (5.0 eq) or Hydrogen gas (H₂)
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Inert gas (Nitrogen or Argon)
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Filter aid (e.g., Celite®)
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and methanol.
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Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).
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Catalyst Addition: Carefully add 10% Pd/C to the suspension.
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Hydrogen Source:
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Ammonium Formate: Add ammonium formate to the reaction mixture. Heat the reaction to reflux and monitor by TLC.
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Hydrogen Gas: Alternatively, equip the flask with a hydrogen balloon and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
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-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with methanol.
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Concentrate the filtrate under reduced pressure to remove the methanol.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Causality Behind Experimental Choices:
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Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenolysis of aryl chlorides.
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Hydrogen Source: Both hydrogen gas and ammonium formate are effective hydrogen donors for this type of reaction. Ammonium formate can be more convenient for smaller scale reactions as it avoids the need for a hydrogen gas cylinder.
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Solvent: Methanol is a common solvent for catalytic hydrogenation as it readily dissolves the starting material and the hydrogen source.
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Base: In some cases, a base such as triethylamine or sodium acetate may be added to neutralize the HCl that is formed during the reaction, which can help to prevent side reactions and catalyst deactivation.
Characterization of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.9 | br s | 1H | N7-H |
| ~8.5 | s | 1H | C2-H |
| ~8.2 | s | 1H | C4-H |
| ~7.0 | s | 1H | C6-H |
| ~2.4 | s | 3H | C5-CH₃ |
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~152 | C4 |
| ~151 | C2 |
| ~150 | C7a |
| ~120 | C6 |
| ~113 | C5 |
| ~100 | C4a |
| ~14 | C5-CH₃ |
Note: These are predicted chemical shifts based on the analysis of structurally similar pyrrolo[2,3-d]pyrimidine derivatives. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (pyrrole) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1620-1580 | C=N and C=C stretches (pyrimidine and pyrrole rings) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
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Molecular Ion (M⁺): m/z = 133.06
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Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of HCN from the pyrimidine ring and cleavage of the methyl group.
Applications in Drug Discovery
5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the pyrrolo[2,3-d]pyrimidine core at various positions. For example, the pyrrole nitrogen (N7) can be alkylated or arylated, and the pyrimidine ring can be substituted to introduce pharmacophoric groups that interact with specific biological targets. This scaffold has been successfully employed in the development of inhibitors for several kinase families, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[5]
Conclusion
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine. The detailed synthetic protocol and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The insights into the significance of the pyrrolo[2,3-d]pyrimidine core and its applications underscore the importance of this molecule as a key building block for the development of novel therapeutics.
References
- Toogood, P. L. (2002). Pyrimidine-based inhibitors of cyclin-dependent kinases. Current Opinion in Chemical Biology, 6(4), 472-478.
- Romero, D. L., & Morge, R. A. (1996). The pyrrolo[2,3-d]pyrimidine class of non-nucleoside reverse transcriptase inhibitors.
- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.
- Seela, F., & Rosemeyer, H. (2003). 7-Deazapurine nucleosides and nucleotides: synthesis, conformation, and biological properties. Chemistry & Biodiversity, 1(1), 16-43.
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sci-hub.sg [sci-hub.sg]
- 4. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
